叔丁基环丁叉烯并咔唑酯

描述

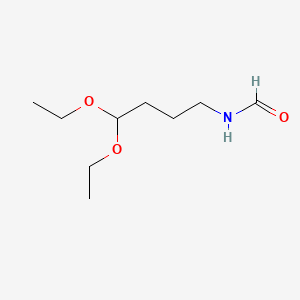

“tert-Butyl cyclobutylidenecarbazate” is a chemical compound with the CAS Number: 158001-20-8 . Its IUPAC name is tert-butyl 2-cyclobutylidenehydrazinecarboxylate . The molecular weight of this compound is 184.24 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for “tert-Butyl cyclobutylidenecarbazate” is 1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h5,10H,4,6H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“tert-Butyl cyclobutylidenecarbazate” is a white to yellow solid at room temperature . It has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

科学研究应用

Pharmaceutical Research

Application Summary

In pharmaceutical research, this compound serves as a protecting group for carboxylic acids and alcohols during the synthesis of complex molecules .

Methods of Application

It is applied through tert-butylation reactions, where it protects functional groups from reacting under certain conditions, allowing for selective synthesis steps.

Results and Outcomes

The tert-butylation process has been optimized to achieve high yields and quick reaction times, enhancing the efficiency of pharmaceutical synthesis.

Materials Science

Application Summary

In materials science, tert-Butyl cyclobutylidenecarbazate is explored for its role in the development of organic optoelectronic materials .

Methods of Application

It is incorporated into polymers and used in the fabrication of thin films for electronic devices through processes like spin-coating or thermal evaporation.

Results and Outcomes

Studies have indicated that materials incorporating this compound exhibit desirable photophysical properties, such as increased Stokes shift.

Environmental Science

Application Summary

Environmental science research has investigated the biodegradation of tert-butyl compounds, including tert-Butyl cyclobutylidenecarbazate, in groundwater systems .

Methods of Application

Stable isotope analysis is used to track the biodegradation process and understand the environmental fate of these compounds.

Results and Outcomes

The research has provided insights into the potential for anaerobic biodegradation of tert-butyl compounds, which is crucial for environmental remediation strategies.

Biochemistry

Application Summary

In biochemistry, the compound is used for the study of enzyme-substrate interactions, particularly with enzymes that interact with hydrazine or carbazate groups .

Methods of Application

Enzymatic assays are conducted where tert-Butyl cyclobutylidenecarbazate is used as a substrate or inhibitor, depending on the enzyme being studied.

Results and Outcomes

These studies have led to a better understanding of enzymatic mechanisms and the design of enzyme inhibitors for therapeutic purposes.

Industrial Uses

Application Summary

Industrially, tert-Butyl cyclobutylidenecarbazate is used in the manufacture of chemicals and polymers, serving as an intermediate in various chemical processes .

Methods of Application

It is used in chemical synthesis processes, including abrasion processing and as a precursor in the production of other chemical compounds.

Results and Outcomes

The use of this compound in industrial applications has contributed to the development of new materials and improved manufacturing processes.

This analysis provides a detailed overview of the diverse applications of tert-Butyl cyclobutylidenecarbazate in different scientific fields, highlighting its versatility and importance in research and industry.

Chemical Synthesis

Application Summary

This compound is used in the tert-butylation of carboxylic acids and alcohols, which is a critical step in the synthesis of various organic molecules .

Methods of Application

The tert-butylation reaction involves treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to afford tert-butyl esters with free amino groups.

Results and Outcomes

The reaction is noted for its simplicity, safety, and efficiency, yielding tert-butyl esters and ethers in high yields and at a faster rate compared to conventional methods .

Lubricant Industry

Application Summary

In the lubricant industry, derivatives of tert-Butyl cyclobutylidenecarbazate are used as antioxidants to enhance the oxidation resistance of lubricating oils .

Methods of Application

The compound is alkylated with 2-chloro-2-methylpropane and 2-bromopropane, catalyzed by anhydrous aluminum chloride, to produce carbazole derivatives.

Results and Outcomes

The tert-butyl carbazole derivatives significantly increase the oxidation induction period of lubricating oil, improving its longevity and performance .

Biocatalysis

Application Summary

The tert-butyl group, a part of the tert-Butyl cyclobutylidenecarbazate structure, is relevant in biocatalytic processes due to its stability and reactivity .

Methods of Application

It is used in biosynthetic and biodegradation pathways, where its presence can influence the reaction outcomes in biocatalytic transformations.

Results and Outcomes

The use of tert-butyl groups in biocatalysis has facilitated the development of new biocatalytic methods and improved existing processes .

These applications demonstrate the versatility of tert-Butyl cyclobutylidenecarbazate in various scientific and industrial fields, contributing to advancements in chemical synthesis, material properties, and biocatalytic processes.

Photophysics

Application Summary

This compound is studied for its photophysical properties, particularly in the context of organic optoelectronic materials .

Methods of Application

Research involves using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy , as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

Results and Outcomes

The studies have revealed that the tert-butyl substituents influence the photophysics by causing a small increase in the Stokes shift, providing valuable information for the design of optoelectronic devices .

Protecting Group Chemistry

Application Summary

The tert-butyl ester group, part of the compound’s structure, is widely used as a protecting group for carboxylic acids in synthetic chemistry due to its stability against various nucleophiles and reducing agents .

Methods of Application

The formation of tert-butyl esters includes the condensation of carboxylic acids with tert-butanol or with isobutene gas in the presence of concentrated sulfuric acid .

Results and Outcomes

The use of tert-butyl esters as protecting groups has been optimized for high yields and convenient deprotection under acidic conditions, facilitating complex synthetic pathways .

Biodegradation Studies

Application Summary

The tert-butyl group’s reactivity pattern is significant in biodegradation pathways, highlighting its environmental impact and degradation processes .

Methods of Application

Studies focus on the compound’s behavior in natural and simulated environments to understand its breakdown and interaction with biological systems .

Results and Outcomes

These investigations provide insights into the environmental fate of tert-butyl compounds and inform strategies for environmental remediation and pollution control .

安全和危害

未来方向

While specific future directions for “tert-Butyl cyclobutylidenecarbazate” are not mentioned in the available resources, the unique reactivity pattern of the tert-butyl group suggests potential applications in chemical transformations, biosynthetic and biodegradation pathways, and possibly in biocatalytic processes .

属性

IUPAC Name |

tert-butyl N-(cyclobutylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFZQJAVXBBTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl cyclobutylidenecarbazate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)